molecular formula C9H11ClO2 B14642967 2-Chloro-1,5-dimethoxy-3-methylbenzene CAS No. 51903-92-5

2-Chloro-1,5-dimethoxy-3-methylbenzene

Cat. No.: B14642967
CAS No.: 51903-92-5
M. Wt: 186.63 g/mol
InChI Key: IVVNVLHNBKSQEU-UHFFFAOYSA-N
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Description

2-Chloro-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring chlorine, methoxy, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,5-dimethoxy-3-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, advanced separation techniques such as distillation and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, NH3 in ethanol.

Major Products Formed:

Scientific Research Applications

2-Chloro-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of fungal infections.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-dimethoxy-3-methylbenzene involves its interaction with cellular membranes. The compound disrupts the integrity of fungal cell membranes, leading to increased permeability and eventual cell death. This disruption triggers apoptosis, a programmed cell death pathway, in fungal cells. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with membrane-bound enzymes and proteins .

Comparison with Similar Compounds

  • 2-Chloro-1,3-dimethoxy-5-methylbenzene
  • 2-Chloro-5-methoxy-1,3-dimethylbenzene
  • 1-Chloro-3,5-dimethylbenzene

Comparison: 2-Chloro-1,5-dimethoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in research and industry. For instance, the presence of methoxy groups at positions 1 and 5 enhances its solubility and reactivity in certain chemical reactions .

Properties

IUPAC Name

2-chloro-1,5-dimethoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNVLHNBKSQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542345
Record name 2-Chloro-1,5-dimethoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51903-92-5
Record name 2-Chloro-1,5-dimethoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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